molecular formula C4H4BrNS B185254 5-Bromo-4-methylthiazole CAS No. 111600-83-0

5-Bromo-4-methylthiazole

Cat. No.: B185254
CAS No.: 111600-83-0
M. Wt: 178.05 g/mol
InChI Key: IIMLZWMRQNCPTM-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which 5-Bromo-4-methylthiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the thiazole ring, which is planar and aromatic .

Cellular Effects

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins .

Subcellular Localization

Chemical compounds can be localized to specific compartments or organelles within cells, and this localization can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-4-methylthiazole can be synthesized through various methods. One common approach involves the bromination of 4-methylthiazole. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methylthiazole is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized molecules with desired properties .

Properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)7-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMLZWMRQNCPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567078
Record name 5-Bromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111600-83-0
Record name 5-Bromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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